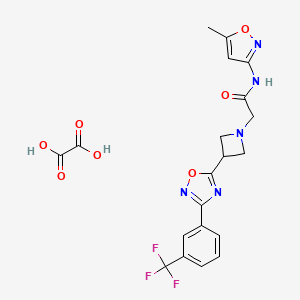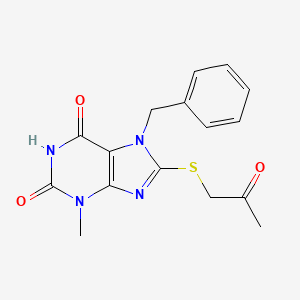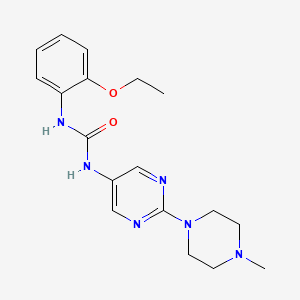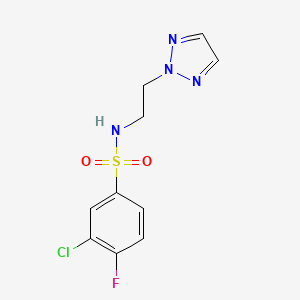
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
作用機序
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide acts as a potent and selective inhibitor of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide. It binds to the ATP-binding site of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide and prevents its phosphorylation, leading to the inhibition of its activity. This inhibition results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to reduce the deposition of amyloid-β plaques in the brains of Alzheimer's disease model mice. Additionally, it has been shown to exhibit antidepressant-like effects in animal models of depression.
実験室実験の利点と制限
The advantages of using N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide in lab experiments include its high potency and selectivity for N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibition, its ability to cross the blood-brain barrier, and its well-defined mechanism of action. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide. These include the development of more potent and selective N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders, and the determination of its long-term safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide is a promising chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. Its high potency and selectivity for N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibition, well-defined mechanism of action, and ability to cross the blood-brain barrier make it an attractive candidate for further research. However, its potential toxicity and the need for further studies to determine its long-term safety and efficacy must be considered.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide involves the reaction of 2,3-dihydro-1H-inden-2-amine with N-methylglycine methyl ester hydrochloride in the presence of a base. The reaction yields N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide as a white solid with a purity of over 98%.
科学的研究の応用
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. It has been shown to inhibit glycogen synthase kinase-3 (N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide), a key enzyme involved in the regulation of various cellular processes, including metabolism, cell proliferation, and apoptosis.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-8-12(15)14-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBKVDHQYWFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)




![2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2740150.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline](/img/structure/B2740151.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2740157.png)
![diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2740159.png)
![N~1~-(3-methoxyphenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2740162.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2740163.png)
![6-chloro-N-ethyl-N-[(furan-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2740164.png)